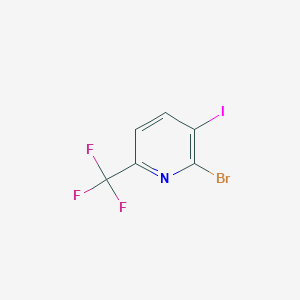

2-Bromo-3-iodo-6-(trifluoromethyl)pyridine

Description

2-Bromo-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1214323-90-6, MDL: MFCD14702319) is a halogenated pyridine derivative with a molecular formula of C₆H₂BrF₃IN and a molecular weight of 351.90 g/mol . This compound features a trifluoromethyl group at position 6, bromine at position 2, and iodine at position 3 on the pyridine ring. Its structure makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the presence of both bromine and iodine, which offer distinct reactivity profiles.

Properties

IUPAC Name |

2-bromo-3-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTNZMQLDGPEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Halogenation and Trifluoromethylation

A common strategy involves:

Starting material: 2-bromo-6-(trifluoromethyl)pyridine or related trifluoromethyl-substituted pyridines.

Selective iodination at the 3-position: Achieved by controlled electrophilic iodination using iodine sources under conditions that favor substitution at the 3-position relative to the trifluoromethyl group.

Regioselective control: The trifluoromethyl group at the 6-position directs substitution patterns, facilitating selective halogenation at the 2- and 3-positions.

Iridium-Catalyzed C–H Borylation Followed by Halogenation

Recent advances include:

Iridium-catalyzed C–H borylation: This method allows selective installation of boronic ester groups at specific positions on trifluoromethylpyridines, including the 3- or 6-positions, depending on substituents present.

Subsequent halogenation: The borylated intermediate can be converted to halogenated derivatives such as this compound by treatment with halogen sources (e.g., N-iodosuccinimide for iodination).

Typical reaction conditions: Use of [Ir(OMe)(COD)]2 precatalyst with 4,4-di-tert-butyl bipyridine ligand, pinacolborane as boron source, in an inert atmosphere at ~80 °C.

Reduction-Dechlorination Route from Trichloropyridines

Starting from 2,3,6-trichloro-5-(trifluoromethyl)pyridine, selective reduction and dechlorination can yield chlorinated or brominated trifluoromethylpyridines, which can be further functionalized.

This method uses a catalyst (0.01–0.5% of reaction system) in lower aliphatic alcohol solvents (methanol, ethanol, etc.) under hydrogen atmosphere at 0.1–2.0 MPa and -10 to 65 °C for 4–24 hours.

The high purity (>98%) and selectivity (~95%) of the products make this method industrially attractive.

Comparative Data Table of Preparation Methods

Detailed Experimental Findings and Notes

Regioselectivity: The trifluoromethyl group strongly influences electrophilic substitution patterns, favoring halogenation ortho and para to itself, which in pyridine corresponds to the 2-, 3-, and 6-positions.

Catalyst and ligand effects: In iridium-catalyzed borylation, ligands like 4,4-di-tert-butyl bipyridine improve selectivity and yield, while substituents at the 2-position (e.g., bromo) affect conversion efficiency.

Reaction monitoring: Techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC–MS) are essential for tracking reaction progress and confirming regioselectivity.

Purification: Column chromatography on silica gel is the standard method for isolating pure this compound after reaction completion.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

- Substitution reactions can yield derivatives with different halogen or functional groups.

- Coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

2-Bromo-3-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a variety of applications in chemistry, biology, medicine, and industry due to its unique chemical properties.

Scientific Research Applications

Chemistry: this compound serves as a building block in organic synthesis. Its halogenation pattern makes it a versatile intermediate for creating complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored as a pharmacophore. The trifluoromethyl group enhances biological activity and metabolic stability in drug candidates. It can also inhibit specific enzymes and receptors, notably voltage-gated sodium channels like Nav1.7, which are important in pain signaling pathways, suggesting potential analgesic applications.

Industry: Derivatives of this compound are investigated in the agrochemical industry as potential herbicides or insecticides.

Biological Applications

- Pharmaceutical Development: It can modulate sodium channel activity, making it a potential analgesic agent.

- Agrochemical Use: Derivatives of the compound have demonstrated effectiveness as herbicides and fungicides, disrupting biological processes in target organisms.

Structure-Activity Relationship

The trifluoromethyl group enhances the compound's binding affinity to biological targets by modifying the molecule's electronic environment, which is essential for interactions with enzymes and receptors and influences biochemical pathways relevant to therapeutic applications.

Case Studies

Pain Management Trials: In vitro studies demonstrated that this compound effectively inhibited Nav1.7 channels, leading to a reduction in pain signaling pathways. Further research is required for clinical applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-6-(trifluoromethyl)pyridine depends on its application. In biological systems, the trifluoromethyl group can interact with various molecular targets, enhancing binding affinity and selectivity. The halogen atoms can participate in halogen bonding, influencing the compound’s interaction with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

2-Bromo-3-iodo-6-(trifluoromethyl)pyridine vs. Positional Isomers

- 3-Bromo-2-iodo-6-(trifluoromethyl)pyridine (CAS: Not provided, MDL: MFCD15478070): Shares the same molecular weight (351.90 g/mol) but differs in halogen positions (Br at position 3, I at position 2).

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS: 1211521-13-9):

- Molecular formula: C₆H₂BrClF₃N ; molecular weight: 260.44 g/mol .

- Substitution of iodine with chlorine reduces molecular weight and polarizability, lowering its utility in heavy-atom-mediated reactions (e.g., X-ray crystallography). However, chlorine’s lower cost may favor industrial applications.

2-Bromo-6-(trifluoromethyl)pyridine (CAS: 189278-27-1):

Physical and Chemical Properties

Biological Activity

2-Bromo-3-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and agrochemical applications due to its unique biological activities. This compound is characterized by the presence of bromine, iodine, and a trifluoromethyl group, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been identified as an inhibitor of voltage-gated sodium channels, particularly Nav1.7, which are crucial in pain signaling pathways. This inhibition can lead to analgesic effects, making the compound a candidate for pain management therapies .

Structure-Activity Relationship

The trifluoromethyl group enhances the compound's binding affinity to various biological targets by modifying the electronic environment of the molecule. This structural feature is essential for its interaction with enzymes and receptors, influencing biochemical pathways relevant to its therapeutic applications.

Biological Applications

This compound has shown promise in several areas:

- Pharmaceutical Development : Its ability to modulate sodium channel activity positions it as a potential analgesic agent.

- Agrochemical Use : The compound's derivatives have demonstrated effectiveness as herbicides and fungicides, disrupting biological processes in target organisms .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Enzyme Inhibition : Research indicates that this compound can inhibit sodium channels involved in pain signaling, suggesting potential applications in pain relief medications .

- Agrochemical Efficacy : Derivatives of this compound have been tested for their herbicidal and fungicidal properties, showing higher efficacy compared to non-fluorinated counterparts .

- Toxicity Studies : Preliminary toxicity assessments suggest that while the compound exhibits significant biological activity, its safety profile requires further investigation, particularly in vivo studies to evaluate long-term effects .

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | Contains fluorine instead of iodine | Different reactivity patterns due to fluorine |

| 2-Bromo-4-(trifluoromethyl)pyridine | Bromine at position 2 and trifluoromethyl at position 4 | Different substitution patterns affecting reactivity |

| 2-Bromo-5-(trifluoromethyl)pyridine | Bromine at position 2 and trifluoromethyl at position 5 | Variations in biological activity compared to target compound |

| 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | Iodine at position 3 and trifluoromethyl at position 5 | Similar but distinct biological activities |

This comparative analysis illustrates how slight variations in substituent positions can lead to significant differences in chemical behavior and biological activity.

Case Studies

Several case studies have been conducted exploring the effects of this compound:

- Pain Management Trials : In vitro studies demonstrated that this compound effectively inhibited Nav1.7 channels, leading to a reduction in pain signaling pathways. Further research is required for clinical applications.

- Agricultural Applications : Field trials have shown that derivatives of this compound significantly reduce weed growth and fungal infections compared to traditional agrochemicals.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3-iodo-6-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation of pyridine precursors. A common approach is sequential cross-coupling reactions:

- Step 1 : Introduce the trifluoromethyl group at the 6-position via radical trifluoromethylation or nucleophilic substitution using CuI/TMEDA catalysts under anhydrous conditions .

- Step 2 : Bromination and iodination at the 2- and 3-positions, respectively, using N-bromosuccinimide (NBS) and iodine monochloride (ICl) in dichloromethane at 0–5°C. Regioselectivity is controlled by steric and electronic effects of the trifluoromethyl group .

Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-halogenation.

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR confirm substituent positions. The deshielding effect of the trifluoromethyl group appears as a singlet near δ -60 ppm in NMR .

- X-ray Crystallography : Resolve ambiguity in halogen positioning (Br at 2-, I at 3-) using SHELX programs. Heavy atoms (Br, I) enhance diffraction contrast, enabling precise bond-length analysis .

Note : Discrepancies in crystallographic data (e.g., bond angles) may arise from packing effects; compare with DFT-optimized structures .

Advanced Research Questions

Q. How to resolve contradictions between DFT-predicted and experimental reactivity in cross-coupling reactions?

- Methodological Answer : Discrepancies often stem from solvent effects or unaccounted transition states in computational models.

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DMF) to better match experimental conditions .

- Step 2 : Validate using kinetic studies (Eyring plots) to compare activation energies. For example, slower-than-expected Suzuki-Miyaura coupling may indicate steric hindrance from the trifluoromethyl group, requiring bulky ligands (e.g., SPhos) .

Case Study : A 2023 study found that iodine’s polarizability reduces energy barriers in aryl-iodide couplings, contradicting DFT predictions excluding London dispersion forces .

Q. What strategies improve regioselectivity during further functionalization (e.g., C–H activation)?

- Methodological Answer : Leverage the electronic profile of substituents:

- Trifluoromethyl Group : Strong electron-withdrawing effect directs electrophiles to the 4-position. Use Pd(OAc)/AgCO for C–H arylation .

- Halogens (Br, I) : Iodine’s lower electronegativity allows selective Sonogashira coupling at the 3-position. Optimize with CuI/Pd(PPh) in THF .

Troubleshooting : Competing directing effects can arise; use steric maps (e.g., buried volume calculations) to predict dominant pathways .

Q. How to analyze competing decomposition pathways under high-temperature conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) paired with LC-MS to identify degradation products:

- Common Pathways :

- Loss of HI or HBr via E2 elimination, forming a dihalogenated byproduct.

- Hydrolysis of the trifluoromethyl group to COOH in acidic media .

- Mitigation : Stabilize using radical inhibitors (e.g., BHT) or inert atmospheres (N/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.